molecular formula C24H23ClN4O4S B11423147 N-{3-[(4-chloro-2-methoxy-5-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(4-chloro-2-methoxy-5-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11423147
M. Wt: 499.0 g/mol
InChI Key: MMCRAUOKODCXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinoxaline core, which is known for its biological activity, and a sulfonamide group, which is often found in drugs due to its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonamide Group: This step involves the reaction of the aminoquinoxaline intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the quinoxaline core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and amines are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxalines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections and cancer.

    Biological Research: The compound can be used to study the mechanisms of action of quinoxaline and sulfonamide derivatives.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can intercalate with DNA, inhibiting its replication and transcription, while the sulfonamide group can inhibit the activity of bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.

    Sulfonamide Derivatives: These compounds contain the sulfonamide group and are known for their antibacterial properties.

Uniqueness

N-{3-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of the quinoxaline and sulfonamide moieties, which confer both antibacterial and anticancer properties. This dual functionality makes it a promising candidate for further research and development.

Properties

Molecular Formula

C24H23ClN4O4S

Molecular Weight

499.0 g/mol

IUPAC Name

N-[3-(4-chloro-2-methoxy-5-methylanilino)-6-methoxyquinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H23ClN4O4S/c1-14-5-8-17(9-6-14)34(30,31)29-24-23(27-20-12-16(32-3)7-10-19(20)26-24)28-21-11-15(2)18(25)13-22(21)33-4/h5-13H,1-4H3,(H,26,29)(H,27,28)

InChI Key

MMCRAUOKODCXBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)OC)N=C2NC4=C(C=C(C(=C4)C)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.